molecular formula C8H16O4 B14746812 acetic acid;(2R,4S)-4-methyloxan-2-ol CAS No. 937-46-2

acetic acid;(2R,4S)-4-methyloxan-2-ol

Cat. No.: B14746812
CAS No.: 937-46-2
M. Wt: 176.21 g/mol
InChI Key: DQKSGBKFKVXJCO-RIHPBJNCSA-N
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Description

Acetic acid;(2R,4S)-4-methyloxan-2-ol is a chemical compound that combines the properties of acetic acid and a substituted oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;(2R,4S)-4-methyloxan-2-ol typically involves the reaction of acetic acid with a precursor molecule that contains the oxane ring. One common method is the esterification of acetic acid with an alcohol derivative of the oxane ring under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid at elevated temperatures to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of flow microreactor systems has been reported to enhance the efficiency and scalability of the synthesis . These systems allow for precise control of reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;(2R,4S)-4-methyloxan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxane ring to a more saturated form.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the oxane ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Acetic acid;(2R,4S)-4-methyloxan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which acetic acid;(2R,4S)-4-methyloxan-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxane ring structure allows for specific binding interactions, which can modulate the activity of these targets. Pathways involved may include metabolic processes and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid, 2-[[(1S,2R,4S)-4-[(dimethylamino)carbonyl]-2-[[(4,5,6,7-tetrahydro-5-methylthiazolo[5,4-c]pyridin-2-yl)carbonyl]amino]cyclohexyl]amino]-2-oxo-, ethyl ester
  • tert-Butyloxycarbonyl-protected amino acids

Uniqueness

Acetic acid;(2R,4S)-4-methyloxan-2-ol is unique due to its specific stereochemistry and the presence of both acetic acid and oxane ring functionalities.

Properties

CAS No.

937-46-2

Molecular Formula

C8H16O4

Molecular Weight

176.21 g/mol

IUPAC Name

acetic acid;(2R,4S)-4-methyloxan-2-ol

InChI

InChI=1S/C6H12O2.C2H4O2/c1-5-2-3-8-6(7)4-5;1-2(3)4/h5-7H,2-4H2,1H3;1H3,(H,3,4)/t5-,6+;/m0./s1

InChI Key

DQKSGBKFKVXJCO-RIHPBJNCSA-N

Isomeric SMILES

C[C@H]1CCO[C@H](C1)O.CC(=O)O

Canonical SMILES

CC1CCOC(C1)O.CC(=O)O

Origin of Product

United States

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